molecular formula C3H9N B3044110 Trimethyl-d9-amine CAS No. 13960-80-0

Trimethyl-d9-amine

Cat. No.: B3044110
CAS No.: 13960-80-0
M. Wt: 68.17 g/mol
InChI Key: GETQZCLCWQTVFV-GQALSZNTSA-N
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Description

Trimethyl-d9-amine is a deuterated form of trimethylamine, where all nine hydrogen atoms are replaced with deuterium. Its chemical formula is (CD3)3N, and it is often used in scientific research due to its unique isotopic properties. This compound is a colorless gas with a strong fishy odor, similar to its non-deuterated counterpart, trimethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-d9-amine can be synthesized by the reaction of deuterated methanol (CD3OD) with ammonia (NH3) in the presence of a catalyst. The reaction proceeds as follows: [ 3 \text{CD}_3\text{OD} + \text{NH}_3 \rightarrow (\text{CD}_3)_3\text{N} + 3 \text{H}_2\text{O} ] This method ensures the incorporation of deuterium into the methyl groups, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of deuterated methanol and ammonia in the presence of a suitable catalyst facilitates the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-d9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl-d9-amine is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

Trimethyl-d9-amine exerts its effects primarily through its interaction with biological molecules. It acts as a weak base and can form salts with acids. In metabolic studies, it is used to trace the pathways of trimethylamine metabolism, providing insights into the role of trimethylamine in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-d9-amine is unique due to its deuterium labeling, which makes it valuable in isotopic studies. This isotopic substitution allows for the tracking of the compound in various chemical and biological processes, providing detailed insights that are not possible with non-deuterated compounds .

Biological Activity

Trimethyl-d9-amine, also known as deuterated trimethylamine, is a compound that has garnered interest due to its biological activity and metabolic pathways. It is primarily recognized for its role in the formation of trimethylamine-N-oxide (TMAO), a metabolite associated with cardiovascular diseases and other health conditions. This article explores the biological activity of this compound, focusing on its metabolic processes, implications in health, and relevant research findings.

Metabolism and Biological Role

Metabolic Pathways
this compound is metabolized by gut microbiota into trimethylamine (TMA), which is subsequently oxidized to TMAO by flavin-containing monooxygenases (FMOs), particularly FMO3. Research indicates that FMO3 exhibits significantly higher activity compared to other FMOs, leading to increased levels of TMAO in circulation when FMO3 is overexpressed . The metabolism of this compound can be illustrated as follows:

  • This compound → Trimethylamine (TMA)
  • TMA → Trimethylamine-N-oxide (TMAO)

Biological Implications
TMAO has been linked to various health issues, particularly cardiovascular diseases. Elevated levels of TMAO are associated with atherosclerosis and other cardiovascular risks. Studies have shown that dietary intake of choline and carnitine can increase TMAO production, thereby enhancing the risk of heart disease .

Case Studies and Research Findings

Case Study 1: Impact on Atherosclerosis
A study investigated the effects of inhibiting TMA production from gut microbiota on diet-induced atherosclerosis. The use of 3,3-dimethyl-1-butanol (DMB) was shown to effectively reduce TMA levels and consequently lower TMAO levels in mice fed a high-choline diet. This reduction correlated with decreased macrophage foam cell formation and atherosclerotic lesion development .

Case Study 2: Gender Differences in Metabolism
Research has highlighted gender differences in the expression of FMO3, which affects TMAO production. In male mice, FMO3 expression is significantly lower than in females due to androgen regulation. This difference may explain the higher susceptibility of males to cardiovascular diseases compared to females .

Data Tables

Study Findings Implications
Study 1DMB reduced TMA production from gut microbiotaSuggests potential therapeutic approach for reducing cardiovascular risk
Study 2Male mice exhibit lower FMO3 expression than femalesIndicates gender-specific metabolic responses affecting disease susceptibility

Q & A

Basic Research Questions

Q. How can researchers ensure isotopic purity during the synthesis of Trimethyl-d9-amine?

To verify isotopic purity, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H NMR) to confirm deuterium incorporation at the methyl positions. Mass spectrometry (MS) with high-resolution capabilities can further validate isotopic enrichment by analyzing the mass-to-charge ratio (m/zm/z) shifts caused by deuterium substitution. For example, the molecular ion peak for this compound (C3_3D9_9N) should appear at m/z=68.12m/z = 68.12 (vs. m/z=59.11m/z = 59.11 for non-deuterated trimethylamine) .

Q. What analytical techniques are critical for characterizing this compound in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., Trimethylamine-d9 N-oxide) is essential for accurate quantification. Ensure chromatographic separation using polar columns (e.g., HILIC) to resolve this compound from endogenous metabolites. Deuterated standards mitigate matrix effects and improve signal-to-noise ratios .

Q. How should researchers address stability concerns when storing this compound?

Store the compound in airtight, amber glass vials under inert gas (e.g., argon) at 20-20^\circC to prevent degradation via oxidation or moisture absorption. Regularly validate stability using stability-indicating assays (e.g., LC-MS) over time .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as a tracer in metabolic flux studies?

  • Dose calibration : Optimize deuterium enrichment levels to avoid kinetic isotope effects (KIEs) that may skew metabolic rates.
  • Time-resolved sampling : Collect samples at multiple time points to capture dynamic isotopic labeling patterns.
  • Data normalization : Use isotopomer distribution analysis (IDA) to correct for natural abundance deuterium and background noise .

Q. How can researchers resolve contradictions in data when this compound-derived metabolites show unexpected isotopic patterns?

  • Source analysis : Verify the isotopic purity of the starting material and check for cross-contamination (e.g., non-deuterated analogs).
  • Pathway validation : Use knockout models or enzyme inhibitors to confirm suspected metabolic pathways.
  • Interference checks : Employ high-resolution MS to distinguish between isotopic clusters and co-eluting contaminants .

Q. What methodologies are recommended for investigating the role of this compound in gut microbiome-host interactions?

  • Gnotobiotic models : Colonize germ-free mice with defined microbial communities to isolate this compound metabolism.
  • Multi-omics integration : Pair metagenomics (microbiome composition) with metabolomics (host and microbial metabolites) to map metabolic networks.
  • Kinetic modeling : Use compartmental models to quantify microbial production rates and host absorption .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

  • Quality control (QC) protocols : Implement in-process checks (e.g., reaction intermediates analyzed via FT-IR or 1^1H NMR).
  • Standardized workflows : Document synthesis parameters (e.g., temperature, catalyst purity, deuterium source) to minimize variability.
  • Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing this compound tracer data in longitudinal studies?

  • Mixed-effects models : Account for inter-individual variability and repeated measures.
  • False discovery rate (FDR) correction : Adjust for multiple comparisons in metabolomics datasets.
  • Pathway enrichment analysis : Tools like MetaboAnalyst can prioritize pathways enriched with deuterium-labeled metabolites .

Q. How should researchers handle discrepancies between in vitro and in vivo results involving this compound?

  • Compartmentalization effects : Assess whether in vitro conditions (e.g., cell culture media) lack host factors (e.g., enzymes, transporters) present in vivo.
  • Dose scaling : Adjust concentrations to reflect physiological relevance (e.g., plasma vs. cellular levels).
  • Validation assays : Use isotopic dilution experiments to confirm in vivo turnover rates .

Q. Methodological Best Practices

Q. What protocols ensure ethical and safe handling of this compound in academic research?

  • Ventilation : Use fume hoods for synthesis and handling to prevent inhalation exposure.
  • Waste disposal : Neutralize residual amine with acidic solutions before disposal.
  • Training : Mandate safety training for lab personnel, referencing SDS guidelines for amine compounds .

Q. How can researchers enhance the reproducibility of this compound studies?

  • Open data sharing : Deposit raw MS/MS spectra and synthetic protocols in public repositories (e.g., MetaboLights).
  • Detailed metadata : Report isotopic purity, storage conditions, and instrument calibration parameters in publications.
  • Collaborative verification : Invite third-party labs to replicate key findings .

Properties

IUPAC Name

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D3,2D3,3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQZCLCWQTVFV-GQALSZNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13960-80-0
Record name 13960-80-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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